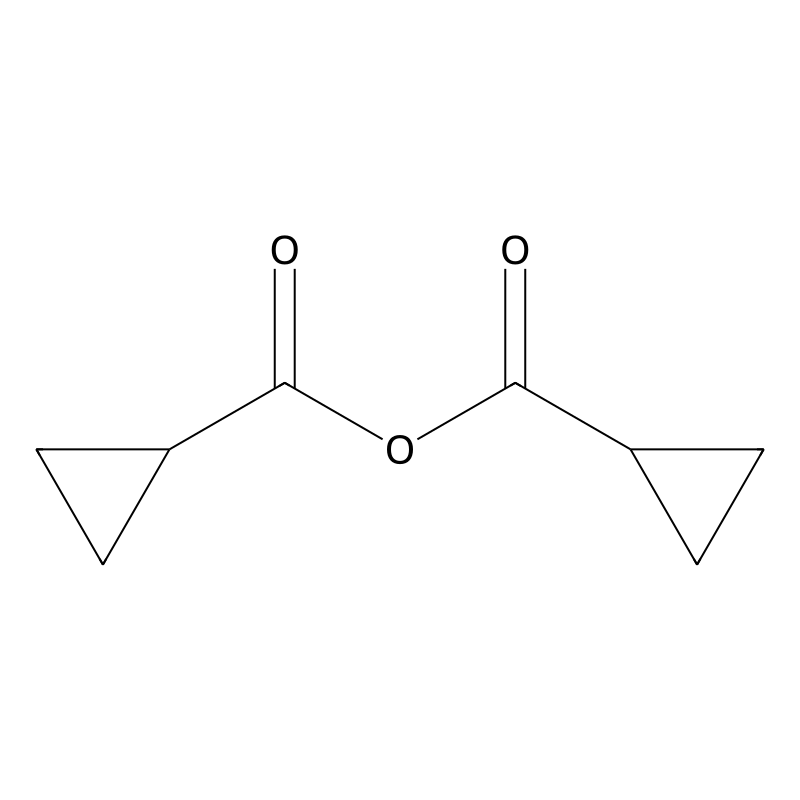

Cyclopropanecarboxylic acid anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The anhydride functionality in CCAA makes it a potential reagent for acylation reactions. Acylation is a common organic synthesis technique used to introduce an acyl group (R-CO-) onto a molecule. CCAA could potentially be used as acylation agent for the introduction of a cyclopropylcarbonyl group () into various organic molecules.

Development of New Drugs and Pharmaceuticals

The cyclopropane ring and anhydride functionality are present in some biologically active molecules. While there is no documented research on CCAA itself, its structural features offer the possibility that it could serve as a starting material or intermediate in the synthesis of novel bioactive compounds with potential pharmaceutical applications.

Cyclopropanecarboxylic acid anhydride is an organic compound characterized by the molecular formula C8H10O3. It is derived from cyclopropanecarboxylic acid and features a three-membered cyclopropane ring, which contributes to its unique structural and chemical properties. This compound is notable for its reactivity and utility in various organic synthesis applications, particularly in the formation of esters and amides .

- Hydrolysis: When exposed to water, it hydrolyzes to form cyclopropanecarboxylic acid. This reaction is crucial in understanding its behavior in aqueous environments .

- Acylation Reactions: The compound can react with nucleophiles such as alcohols and amines, leading to the formation of esters and amides, respectively. This reactivity is essential for its role as a reagent in organic synthesis .

- Interconversion: Cyclopropanecarboxylic acid anhydride can also undergo interconversion with other carboxylic acid derivatives, facilitating a range of synthetic transformations .

Cyclopropanecarboxylic acid anhydride exhibits notable biological activity due to its ability to modify proteins through acylation. This modification can influence various cellular processes, including:

- Cell Signaling: By altering protein function and localization, the compound can impact signaling pathways and metabolic regulation.

- Pharmacological Potential: Its derivatives have been explored for use in pharmaceuticals, particularly as intermediates in the synthesis of bioactive compounds .

There are several established methods for synthesizing cyclopropanecarboxylic acid anhydride:

- Reaction with Acid Chlorides: One common method involves reacting cyclopropanecarboxylic acid with an acid chloride in the presence of a base like pyridine. This process facilitates the formation of the anhydride through acylation reactions.

- Dehydration Techniques: Another approach includes dehydrating cyclopropanecarboxylic acid using dehydrating agents such as phosphorus pentoxide or thionyl chloride. These methods effectively remove water molecules, promoting anhydride formation .

Cyclopropanecarboxylic acid anhydride finds applications across various fields:

- Organic Synthesis: It serves as a versatile reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Polymer Chemistry: The compound is utilized in preparing polymers and copolymers, contributing to advancements in materials science.

- Biochemical Research: Its ability to modify proteins makes it valuable in biochemical studies exploring enzyme activity and cellular mechanisms .

Interaction studies involving cyclopropanecarboxylic acid anhydride focus on its biochemical pathways and effects on cellular processes:

- Nucleophilic Acyl Substitution: The compound's interactions with nucleophiles lead to significant biochemical modifications that can alter protein function and activity. This aspect is critical for understanding its role in drug design and development .

- Dosage Effects: Research indicates that varying doses can influence its efficacy and toxicity profiles in biological systems. Low doses may enhance target protein modification without toxicity, while high doses could lead to adverse effects .

Cyclopropanecarboxylic acid anhydride shares structural similarities with several other cyclic carboxylic acid derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclobutanecarboxylic Acid Anhydride | C8H10O3 | Four-membered ring structure |

| Cyclohexanecarboxylic Acid Anhydride | C8H12O3 | Six-membered ring structure |

| Maleic Anhydride | C4H2O3 | Unsaturated dicarboxylic acid derivative |

| Succinic Anhydride | C4H4O3 | Dicarboxylic acid derivative with broader applications |

Uniqueness of Cyclopropanecarboxylic Acid Anhydride

Cyclopropanecarboxylic acid anhydride is unique due to its three-membered ring structure, which imparts distinctive reactivity patterns compared to larger cyclic compounds. Its ability to undergo rapid hydrolysis and participate in acylation reactions sets it apart from other cyclic carboxylic acids, making it a valuable tool in organic synthesis and biochemical research .

Traditional Synthesis via Acid Chloride Intermediate

The traditional approach to cyclopropanecarboxylic acid anhydride synthesis relies on the well-established conversion of carboxylic acids to acid chlorides, followed by subsequent reaction with carboxylate salts to form the desired anhydride [6] [8] [9]. This methodology represents the classical route and continues to be employed in both laboratory and industrial settings due to its reliability and straightforward implementation.

The synthesis typically begins with cyclopropanecarboxylic acid, which possesses a molecular weight of 86.09 grams per mole and exhibits a boiling point of 182-184°C [10]. The acid is characterized by its clear colorless to light yellow appearance and maintains stability under appropriate storage conditions at temperatures between 2-8°C [10]. The conversion to the corresponding acid chloride employs thionyl chloride as the most commonly used reagent, though other chlorinating agents such as oxalyl chloride or phosphorus pentachloride can be utilized depending on specific reaction requirements [6] [8] [9].

The formation of cyclopropanecarbonyl chloride proceeds through a well-characterized mechanism involving the initial formation of a mixed anhydride intermediate between the carboxylic acid and thionyl chloride [9]. This intermediate subsequently decomposes with the loss of sulfur dioxide and hydrogen chloride to yield the desired acid chloride product [9]. The cyclopropanecarbonyl chloride product exhibits a molecular formula of C₄H₅ClO with a molecular weight of 104.53 grams per mole [6]. The compound presents as a clear colorless to slightly yellow liquid with a characteristic pungent odor typical of acid chlorides [6] [8].

Physical properties of cyclopropanecarbonyl chloride include a boiling point of 119°C and a density of 1.152 grams per milliliter at 25°C [6]. The compound demonstrates moisture sensitivity and requires storage under inert atmospheric conditions to prevent hydrolysis [6] [8]. Flash point measurements indicate a value of 74°F, necessitating appropriate safety precautions during handling and storage [6].

Reaction Mechanisms and Byproduct Formation

The mechanistic pathway for traditional acid chloride formation involves several distinct steps that collectively determine both the efficiency and selectivity of the transformation [9] [11]. Initial nucleophilic attack by the carboxyl oxygen on the sulfur center of thionyl chloride leads to the formation of a chlorosulfite intermediate [9]. This intermediate undergoes subsequent rearrangement and decomposition to generate the acid chloride product along with sulfur dioxide and hydrogen chloride as gaseous byproducts [9].

The subsequent conversion of the acid chloride to the corresponding anhydride proceeds through nucleophilic acyl substitution [12] [11]. A carboxylate anion, typically generated from the sodium or potassium salt of cyclopropanecarboxylic acid, attacks the carbonyl carbon of the acid chloride [12] [11]. The reaction proceeds through a tetrahedral intermediate that subsequently eliminates chloride ion to form the anhydride product [12] [11].

Byproduct formation represents a significant consideration in the traditional synthesis route [9] [11]. The primary gaseous byproducts include hydrogen chloride and sulfur dioxide from the initial acid chloride formation step [9]. These acidic gases require appropriate neutralization and disposal procedures to maintain environmental compliance [9]. Additionally, the use of pyridine or other tertiary amines as acid scavengers can lead to the formation of ammonium chloride salts that must be removed during workup procedures [12] [11].

Side reactions can occur under certain conditions, particularly when elevated temperatures or extended reaction times are employed [9] [11]. Potential side products include symmetric anhydrides formed through intermolecular reactions between acid chloride molecules, as well as hydrolysis products resulting from adventitious moisture [9] [11]. Careful control of reaction conditions and the use of anhydrous solvents and reagents minimize these unwanted pathways [9] [11].

The overall efficiency of the traditional synthesis route typically ranges from 70% to 90% isolated yield, depending on the specific conditions employed and the purity requirements for the final product [13] [9]. The reaction can be conducted at temperatures ranging from room temperature to 150°C, with lower temperatures generally favoring higher selectivity at the expense of reaction rate [9] [11].

Modern Catalytic Approaches

Contemporary synthetic approaches to cyclopropanecarboxylic acid anhydride have embraced catalytic methodologies that offer enhanced selectivity, improved atom economy, and reduced environmental impact compared to traditional stoichiometric methods [14] [15] [5]. These modern approaches leverage transition metal catalysis, particularly palladium-based systems, combined with innovative ligand designs to achieve precise control over both reactivity and stereochemistry [14] [15] [5].

Ligand-Enabled Carbon-Hydrogen Carbonylation Using Molybdenum Hexacarbonyl

The development of ligand-enabled carbon-hydrogen carbonylation represents a significant advancement in the synthesis of cyclic anhydrides, including cyclopropanecarboxylic acid anhydride [4] [5]. This methodology utilizes molybdenum hexacarbonyl as a convenient solid carbon monoxide source, eliminating the need for gaseous carbon monoxide handling while enabling the direct functionalization of carbon-hydrogen bonds [4] [14] [15] [5].

Molybdenum hexacarbonyl serves as an effective carbon monoxide surrogate due to its ability to release carbon monoxide under relatively mild thermal conditions [14] [16] [15]. The compound adopts an octahedral geometry with six carbon monoxide ligands radiating from the central molybdenum atom [16]. Under reaction conditions, typically involving temperatures between 50°C and 85°C, molybdenum hexacarbonyl undergoes ligand exchange processes that liberate carbon monoxide for subsequent incorporation into the growing organic framework [14] [15] [5].

The ligand-enabled carbonylation process relies on bidentate ligands that coordinate to palladium centers and facilitate selective carbon-hydrogen bond activation [4] [5]. These ligands play multiple roles, including substrate coordination, activation of carbon-hydrogen bonds, and control of regioselectivity in the carbonylation process [4] [5]. The most effective ligand systems incorporate nitrogen or sulfur donor atoms that provide appropriate electronic and steric environments for optimal catalytic performance [4] [5].

Experimental protocols for molybdenum hexacarbonyl-mediated carbonylation typically employ reaction temperatures between 60°C and 85°C in polar solvents such as 1,4-dioxane or hexafluoroisopropanol [4] [15] [5]. The choice of solvent significantly influences both the rate of carbon monoxide liberation from molybdenum hexacarbonyl and the overall efficiency of the carbonylation process [15] [5]. Hexafluoroisopropanol has proven particularly effective due to its ability to stabilize palladium intermediates while promoting rapid ligand exchange processes [5].

Yields for the molybdenum hexacarbonyl-mediated synthesis of cyclopropanecarboxylic acid anhydrides typically range from 47% to 85%, depending on the specific substrate structure and reaction conditions employed [4] [5]. The methodology demonstrates broad substrate scope, accommodating various substitution patterns on the cyclopropane ring while maintaining good levels of regioselectivity [4] [5]. Cyclopropanecarboxylic acids bearing different substituents at the 1- and 2-positions have been successfully converted to the corresponding anhydrides using this approach [4] [5].

The mechanistic pathway for ligand-enabled carbonylation involves several key steps [4] [5]. Initial coordination of the carboxylic acid substrate to the palladium catalyst is followed by carbon-hydrogen bond activation at either the beta or gamma position relative to the carboxyl group [4] [5]. Subsequent insertion of carbon monoxide, released from molybdenum hexacarbonyl, into the palladium-carbon bond generates an acyl-palladium intermediate [4] [5]. Reductive elimination from this intermediate forms the cyclic anhydride product while regenerating the active catalyst [4] [5].

One significant advantage of the molybdenum hexacarbonyl approach is the elimination of specialized high-pressure equipment required for traditional carbonylation reactions using gaseous carbon monoxide [14] [15] [5]. The solid carbon monoxide source can be easily handled using standard laboratory techniques and provides precise stoichiometric control over carbon monoxide incorporation [14] [15] [5]. Additionally, the mild reaction conditions minimize decomposition pathways and side reactions that can complicate product isolation and purification [15] [5].

Environmental considerations favor the molybdenum hexacarbonyl approach due to reduced waste generation compared to traditional methods [14] [15]. The primary byproducts consist of molybdenum-containing residues that can be recovered and potentially recycled [15]. The absence of halogenated reagents and the reduced solvent requirements contribute to improved environmental sustainability [14] [15].

Enantioselective Synthesis with Chiral Ligands

The development of enantioselective synthetic methodologies for cyclopropanecarboxylic acid anhydride represents one of the most sophisticated approaches in contemporary organic synthesis [17] [18] [7] [19]. These methods leverage chiral ligand systems in combination with transition metal catalysts to achieve precise stereochemical control, enabling access to enantioenriched products that are valuable for pharmaceutical and fine chemical applications [17] [18] [7] [19].

Chiral ligand design for enantioselective synthesis has focused primarily on mono-N-protected amino acid frameworks that coordinate to palladium centers [17] [18] [7] [20]. These ligands provide both the coordination sites necessary for substrate binding and the chiral environment required for asymmetric induction [17] [7] [20]. The most successful ligand architectures incorporate bulky protecting groups and carefully positioned substituents that create well-defined chiral pockets around the metal center [17] [7] [20].

Mono-N-protected amino acid ligands have demonstrated exceptional performance in enantioselective carbon-hydrogen activation reactions of cyclopropanecarboxylic acids [17] [18] [7]. These ligands operate through a mechanism involving initial nitrogen-hydrogen bond cleavage followed by carbon-hydrogen bond activation, with the chiral information transferred through steric interactions in the transition state [20] [21]. Computational studies have confirmed that the origin of enantioselectivity can be attributed primarily to steric repulsions that favor one diastereomeric transition state over the other [20] [21].

The substrate scope for enantioselective synthesis encompasses a broad range of cyclopropanecarboxylic acid derivatives [17] [7]. Substituted cyclopropanecarboxylic acids bearing various functional groups at the 1- and 2-positions of the cyclopropane ring have been successfully converted to enantioenriched anhydrides with high levels of stereochemical control [17] [7]. Enantioselectivities typically range from 85% to 95% enantiomeric excess, representing excellent stereocontrol for this challenging transformation [17] [7].

Acetyl-protected aminoethyl amine ligands represent a newer class of chiral ligands that have shown particular promise for cyclopropanecarboxylic acid substrates [7]. These ligands are based on an ethylenediamine backbone and provide enhanced binding affinity for free carboxylic acids without requiring additional directing groups [7]. The use of these ligands has enabled enantioselective carbon-hydrogen arylation of cyclopropanecarboxylic acids with enantioselectivities ranging from 80% to 94% enantiomeric excess [7].

Reaction conditions for enantioselective synthesis typically involve temperatures between 60°C and 80°C in polar solvents such as hexafluoroisopropanol or dimethylformamide [17] [7]. The choice of oxidant plays a crucial role in maintaining catalyst activity and preventing decomposition of the chiral ligand [7]. Silver carbonate and silver acetate have proven to be effective oxidants that provide the necessary driving force for the catalytic cycle while maintaining compatibility with the chiral ligand systems [7].

Mechanistic studies have revealed that the enantio-determining step in these transformations typically occurs during the carbon-hydrogen bond activation process [7] [20] [21]. The chiral ligand creates an asymmetric environment around the palladium center that differentiates between the two enantiotopic carbon-hydrogen bonds of prochiral substrates [7] [20] [21]. This differentiation leads to preferential activation of one carbon-hydrogen bond over the other, ultimately determining the absolute configuration of the product [7] [20] [21].

The synthetic utility of enantioselective methods extends beyond simple anhydride formation to include various functionalization reactions that can be performed on the enantioenriched products [7] [19]. Decarboxylative functionalization of the installed carboxyl group provides access to diverse beta-functionalized aliphatic acids that would be difficult to prepare through conventional methods [5]. This approach represents a powerful strategy for the synthesis of complex molecular architectures with precise stereochemical control [5] [7].

Catalyst loading for enantioselective synthesis typically ranges from 10% to 20% palladium relative to the substrate, with ligand loadings of 20% to 40% to ensure complete coordination [7]. These relatively high catalyst loadings reflect the challenging nature of the transformation and the need to maintain high levels of stereochemical control throughout the reaction [7]. Efforts to reduce catalyst loading while maintaining enantioselectivity represent an active area of research [7].

Racemization Processes and Stereochemical Control

The control of stereochemistry in cyclopropanecarboxylic acid anhydride synthesis extends beyond enantioselective formation to include methods for stereochemical equilibration and racemization [22] [23] [24] [25]. These processes are particularly important in industrial settings where the recovery and recycling of unwanted stereoisomers can significantly improve the overall efficiency and economics of synthetic operations [22] [23] [24] [25].

Lewis acid-catalyzed racemization represents the most widely employed method for stereochemical equilibration of optically active cyclopropanecarboxylic acid derivatives [22] [23] [24]. The effectiveness of various Lewis acids follows a well-established order based on their electron-accepting ability and coordination properties [22] [24]. Iodine has emerged as the most effective Lewis acid for racemization processes, providing rapid and complete stereochemical equilibration under relatively mild conditions [22].

The mechanistic pathway for Lewis acid-catalyzed racemization involves coordination of the Lewis acid to the carbonyl oxygen of the anhydride functionality [22] [23]. This coordination activates the adjacent carbon center toward nucleophilic attack or radical processes that lead to loss of stereochemical integrity [22] [23]. The specific mechanism depends on the nature of the Lewis acid and the reaction conditions employed [22] [23].

Aluminum trichloride and magnesium dichloride demonstrate comparable effectiveness to iodine for racemization processes, typically requiring temperatures between 100°C and 150°C for complete stereochemical equilibration [24]. These metal halide Lewis acids operate primarily through carbocation formation mechanisms, where coordination to the carbonyl group facilitates heterolytic cleavage of carbon-carbon bonds adjacent to the stereogenic center [24].

Iron trichloride, zinc dichloride, and boron trifluoride represent moderately effective Lewis acids for racemization, generally requiring higher temperatures or longer reaction times to achieve complete stereochemical equilibration [24]. These Lewis acids operate through similar coordination mechanisms but exhibit reduced electron-accepting ability compared to the more effective systems [24].

The optimization of racemization conditions requires careful consideration of temperature, reaction time, and Lewis acid loading [22] [23] [24]. Higher temperatures generally accelerate the racemization process but can also promote unwanted side reactions such as decomposition or polymerization [23] [24]. Typical racemization protocols employ temperatures between 100°C and 200°C with reaction times ranging from several hours to overnight [22] [23] [24].

Solvent selection for racemization processes depends on the specific Lewis acid employed and the thermal stability requirements of the substrate [23] [24]. Many effective racemization procedures are conducted under neat conditions to maximize the concentration of the Lewis acid and minimize competing coordination interactions [24]. When solvents are required, high-boiling aprotic solvents such as dimethyl sulfoxide or sulfolane are typically employed [23].

The recovery and purification of racemized products generally involve aqueous workup procedures to remove Lewis acid residues followed by standard purification techniques [24]. The high efficiency of racemization processes, often exceeding 95% conversion to racemic mixtures, makes this approach highly attractive for industrial applications where stereochemical purity is not required [24].

Quality control for racemization processes typically involves chiral chromatographic analysis to confirm complete loss of optical activity [24]. The racemic products can subsequently be subjected to resolution procedures using chiral auxiliary compounds or enzymatic methods to recover the desired stereoisomer [24]. This approach enables the recycling of unwanted stereoisomers that would otherwise represent waste products in asymmetric synthesis operations [24].

The environmental impact of racemization processes varies significantly depending on the Lewis acid employed [23] [24]. Iodine-based systems generally produce minimal waste products and can often be conducted without organic solvents [22]. In contrast, metal halide Lewis acids may require more extensive purification procedures and generate metal-containing waste streams that require appropriate disposal [24].

Stereochemical control in cyclopropanecarboxylic acid anhydride synthesis represents a multifaceted challenge that encompasses both the selective formation of desired stereoisomers and the efficient recycling of unwanted isomers [22] [7] [23] [24]. The integration of enantioselective synthesis methods with racemization procedures provides a comprehensive approach to stereochemical management that maximizes both synthetic efficiency and economic viability [7] [24].

Recent advances in dynamic kinetic resolution have demonstrated the potential for combining racemization processes with selective transformations to achieve enhanced overall yields of desired stereoisomers [26]. These approaches leverage the rapid interconversion of stereoisomers under racemization conditions while simultaneously performing selective reactions that favor one isomer over the other [26]. The development of such integrated processes represents an important frontier in stereochemical control methodology [26].

The mechanistic understanding of racemization processes continues to evolve with the application of modern analytical techniques and computational methods [23] [27]. Detailed kinetic studies have revealed the complex interplay between Lewis acid coordination, substrate structure, and reaction conditions in determining both the rate and selectivity of stereochemical equilibration [23] [27]. This fundamental understanding provides the foundation for the rational design of improved racemization systems with enhanced efficiency and reduced environmental impact [23] [27].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant